

# An In-Depth Technical Guide to SU5204 (CAS Number: 186611-11-0)

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## Compound of Interest

Compound Name: SU5204

Cat. No.: B2805333

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## Introduction

**SU5204** is a synthetic, cell-permeable, indolinone-based compound that functions as a tyrosine kinase inhibitor. Identified by the Chemical Abstracts Service (CAS) number 186611-11-0, its systematic name is 3-[(2-Ethoxyphenyl)methylidene]-1H-indol-2-one. This molecule has garnered interest within the research community for its inhibitory activity against key signaling proteins involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a comprehensive overview of the technical data and experimental methodologies related to **SU5204**.

## Physicochemical Properties and Formulation

A summary of the key physicochemical properties of **SU5204** is presented below.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 186611-11-0                                     | Generic   |
| Molecular Formula | C <sub>17</sub> H <sub>15</sub> NO <sub>2</sub> | Generic   |
| Molecular Weight  | 265.31 g/mol                                    | Generic   |
| Appearance        | Solid   | Generic   |
| Solubility        | DMSO  | [1]       |

In Vivo Formulation: For animal studies, a common vehicle for **SU5204** administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to dissolve **SU5204** in DMSO first before sequential addition of the other components.[1]

## Mechanism of Action and Biological Targets

**SU5204** exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of specific tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

## Primary Targets and In Vitro Potency

The primary molecular targets of **SU5204** that have been characterized are VEGFR-2 (also known as KDR or FLK-1) and HER2 (also known as ErbB2). The half-maximal inhibitory concentrations (IC<sub>50</sub>) determined in cell-free assays are summarized in the table below.

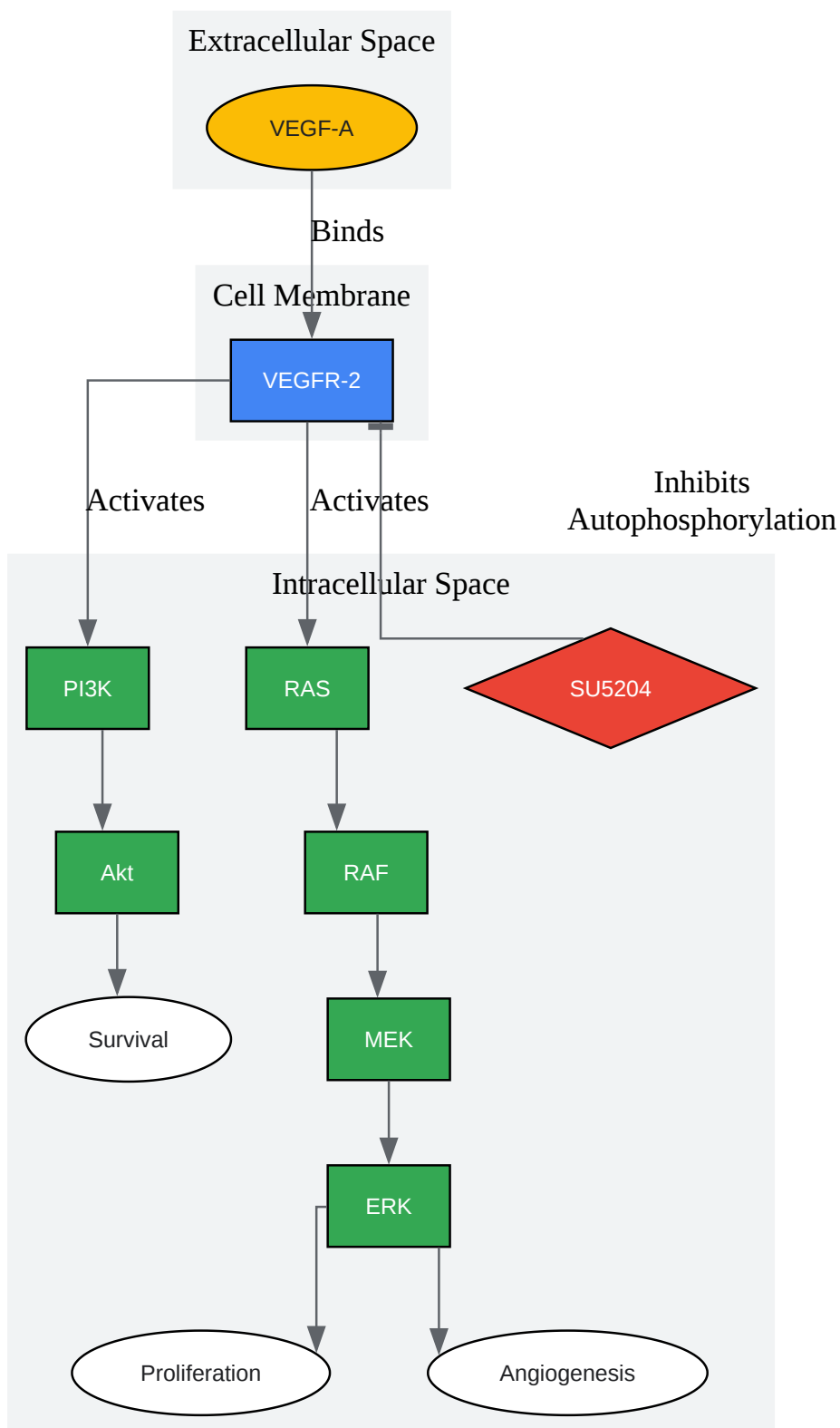
| Target          | IC <sub>50</sub> (μM) | Assay Type             |
|-----------------|-----------------------|------------------------|
| VEGFR-2 (FLK-1) | 4                     | Cell-free kinase assay |
| HER2            | 51.5                  | Cell-free kinase assay |

## Signaling Pathways

**SU5204**'s inhibition of VEGFR-2 and HER2 disrupts critical signaling pathways implicated in tumorigenesis and angiogenesis.

## VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling. **SU5204** blocks this initial phosphorylation step.

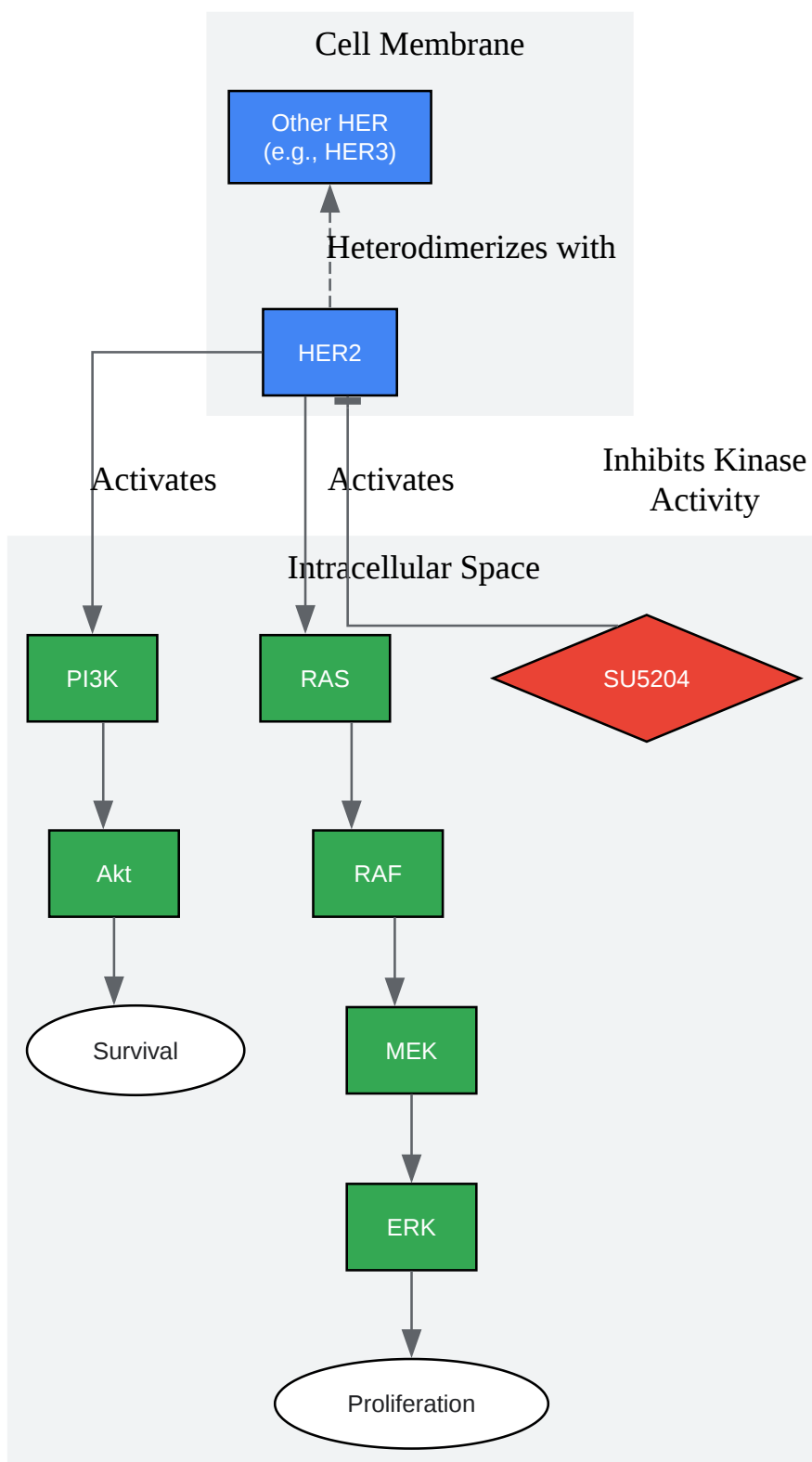


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VEGFR-2 signaling pathway and point of inhibition by **SU5204**.

## HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor family and is overexpressed in several cancers. Its activation, often through heterodimerization with other HER family members, leads to the activation of the PI3K/Akt and Ras/MAPK pathways. **SU5204** inhibits the intrinsic kinase activity of HER2.



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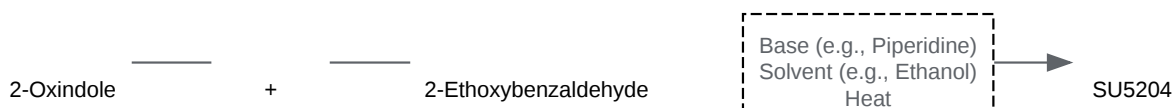
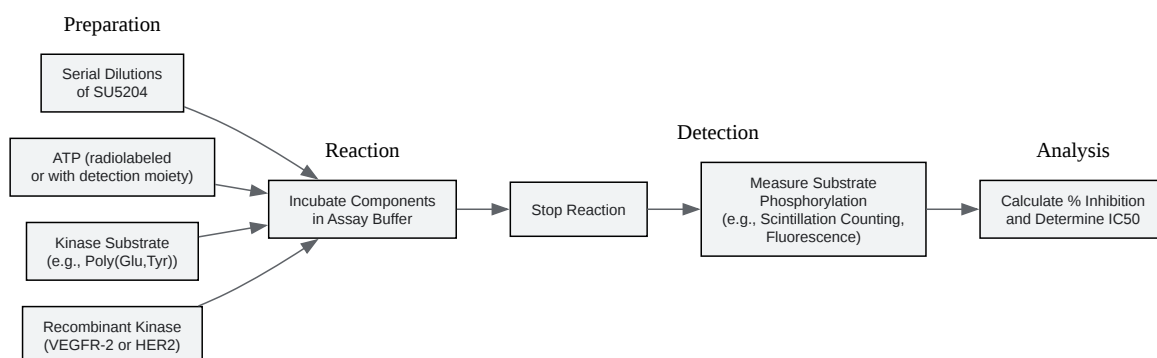
HER2 signaling pathway and point of inhibition by **SU5204**.

## Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for assays relevant to the characterization of **SU5204**.

### In Vitro Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of **SU5204** on the enzymatic activity of isolated kinases.



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## References

- 1. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)